molecular formula C18H26N2O3S B5505494 N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[(propylthio)acetyl]-3-pyrrolidinyl}acetamide

N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[(propylthio)acetyl]-3-pyrrolidinyl}acetamide

Cat. No. B5505494
M. Wt: 350.5 g/mol
InChI Key: GTSXZIVHQBNKFP-DLBZAZTESA-N
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Description

Synthesis Analysis

The synthesis of related acetamide compounds often involves catalytic hydrogenation or multi-step reactions. For instance, the hydrogenation of N-(3-nitro-4- methoxyphenyl)acetamide to produce N-(3-amino-4-methoxyphenyl)acetamide demonstrates the use of catalytic processes in similar compounds' synthesis (Zhang, 2008).

Molecular Structure Analysis

Compounds like "N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[(propylthio)acetyl]-3-pyrrolidinyl}acetamide" typically have complex structures. For example, the crystal structure of a similar compound, 4-Nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate, shows a tetra-substituted pyrrolidine ring, highlighting the structural complexity of such molecules (Pedroso et al., 2020).

Chemical Reactions and Properties

Acetamide derivatives exhibit a range of chemical behaviors. The reactions of substituted pyridine 1-oxides with thiols, as in the case of 3-acetamido-, 3-bromo-, and 3-ethoxypyridine 1-oxides, indicate the diverse chemical reactivity of such compounds (Prachayasittikul et al., 1991).

Physical Properties Analysis

The physical properties of acetamide derivatives can be diverse and are often determined by their molecular structure. For example, the crystal structure analysis of Ethyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate provides insights into its physical properties, such as crystal packing and molecular interactions (Pedroso et al., 2020).

Chemical Properties Analysis

Acetamide derivatives often exhibit interesting chemical properties due to their functional groups. For example, the study on Ethyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate shows how its chemical properties are influenced by its specific functional groups and molecular arrangement (Pedroso et al., 2020).

Scientific Research Applications

Catalytic Hydrogenation in Green Synthesis

N-(3-Amino-4-methoxyphenyl)acetamide, closely related to the compound of interest, serves as a significant intermediate in the green synthesis of azo disperse dyes. The innovative use of a Pd/C catalyst demonstrates high activity, selectivity, and stability in the hydrogenation process, offering an environmentally friendly alternative to traditional reduction methods. This advancement underscores the importance of catalytic hydrogenation in developing sustainable manufacturing processes for chemical intermediates (Zhang Qun-feng, 2008).

Enzyme Inhibitory Activities for Drug Development

In the realm of pharmaceutical research, derivatives of the compound have been synthesized and evaluated for their inhibitory effects on enzymes such as bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). This exploration highlights the potential therapeutic applications of such compounds in treating conditions associated with enzyme dysregulation. Compound 8g, in particular, exhibited notable activity, demonstrating the drug development potential of these chemical entities (N. Virk et al., 2018).

Insecticidal Applications

The synthesis of pyridine derivatives related to the compound has shown significant insecticidal activity, particularly against the cowpea aphid. This application suggests the potential for developing new, effective insecticides based on chemical modifications of the compound, providing a foundation for safer and more efficient agricultural pest control strategies (E. A. Bakhite et al., 2014).

Synthesis of N-Alkylacetamides and Carbamates

Research into p-methoxy- and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts, closely related to the compound , underscores the versatility of these reagents in synthesizing N-alkylacetamides and carbamates. This synthetic utility is particularly relevant in the production of natural and pharmaceutical products, illustrating the compound's role in facilitating complex organic synthesis processes (Takeo Sakai et al., 2022).

Development of κ-Opioid Receptor Antagonists

The compound's structural analogs have been evaluated as κ-opioid receptor (KOR) antagonists, demonstrating high affinity and selectivity. This research provides insights into the development of new treatments for depression and addiction disorders, highlighting the therapeutic potential of such compounds in neuropsychiatric condition management (S. Grimwood et al., 2011).

properties

IUPAC Name

N-[(3S,4R)-4-(4-methoxyphenyl)-1-(2-propylsulfanylacetyl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S/c1-4-9-24-12-18(22)20-10-16(17(11-20)19-13(2)21)14-5-7-15(23-3)8-6-14/h5-8,16-17H,4,9-12H2,1-3H3,(H,19,21)/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSXZIVHQBNKFP-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSCC(=O)N1CC(C(C1)NC(=O)C)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSCC(=O)N1C[C@H]([C@@H](C1)NC(=O)C)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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